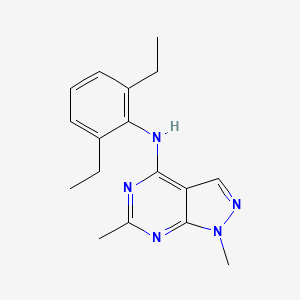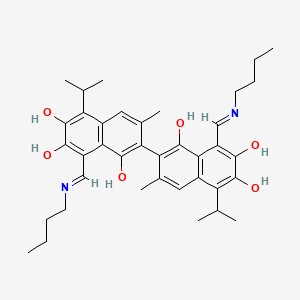![molecular formula C17H30O2 B12804256 Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 68922-09-8](/img/structure/B12804256.png)
Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobornyl-2-methoxycyclohexanol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an isobornyl group and a methoxy group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isobornyl-2-methoxycyclohexanol can be synthesized through several methods. One common approach involves the alcoholysis reaction of cyclohexene oxide with methanol in the presence of a catalyst such as silver cesium phosphotungstate (Ag2CsPW12O40). This reaction typically occurs under controlled temperature conditions to ensure high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of 4-Isobornyl-2-methoxycyclohexanol may involve the hydrogenation of lignin-based phenolic compounds using supported metal catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Isobornyl-2-methoxycyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various cyclohexanol derivatives, ketones, and substituted cyclohexanols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isobornyl-2-methoxycyclohexanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Isobornyl-2-methoxycyclohexanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of the isobornyl and methoxy groups can influence its binding affinity and reactivity with these enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxycyclohexanol: Similar in structure but lacks the isobornyl group.
Cyclohexanol: A simpler compound without the methoxy and isobornyl groups.
Isoborneol: Contains the isobornyl group but lacks the methoxy group.
Uniqueness
4-Isobornyl-2-methoxycyclohexanol is unique due to the combination of the isobornyl and methoxy groups attached to the cyclohexanol ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
68922-09-8 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-methoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-14(18)15(9-11)19-4/h11-15,18H,5-10H2,1-4H3 |
InChI Key |
QYJBELHRBOPNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3CCC(C(C3)OC)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


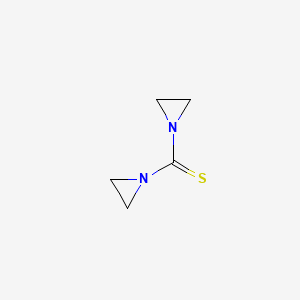
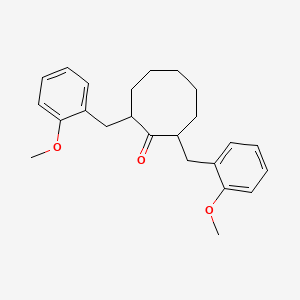
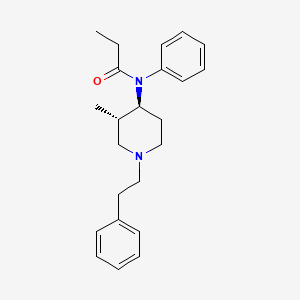
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
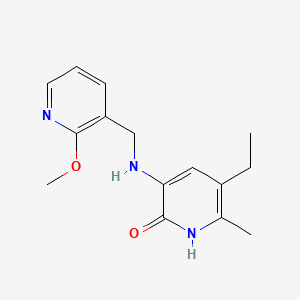
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)

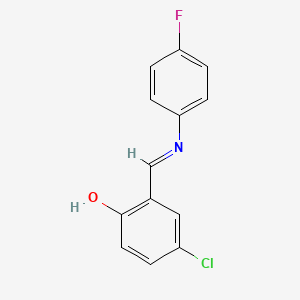
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
